![molecular formula C10H13N4O7P B1193945 Purine Riboside-5'-Monophosphate](/img/structure/B1193945.png)
Purine Riboside-5'-Monophosphate
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Overview
Description
6-deoxyinosine 5'-phosphate is the 5'-monophosphate of 6-deoxyinosine. It derives from an inosine.
Scientific Research Applications
Role in Virus DNA Polymerase Inhibition : Purine ribonucleoside monophosphates, including derivatives of Purine Riboside-5'-Monophosphate, have been found to inhibit the DNA polymerase of herpes simplex virus (HSV). This inhibition is competitive with DNA template-primer during chain elongation and suggests a potential physiological role in regulating herpesvirus DNA synthesis (Frank & Cheng, 1986).
Metabolic and Antiproliferative Properties : Purine intermediate 5-Amino-4-imidazolecarboxamide Ribonucleotide (AICAR) is a derivative of Purine Riboside-5'-Monophosphate. It exhibits promising metabolic and antiproliferative properties in yeast. Mutations affecting its metabolism can lead to histidine auxotrophy, showing its significant role in cellular metabolism (Hürlimann et al., 2011).
Implications in Lesch-Nyhan Syndrome : Z-nucleotide accumulation in erythrocytes from patients with Lesch-Nyhan syndrome has been linked to Purine Riboside-5'-Monophosphate intermediates. This accumulation suggests a connection to increased rates of de novo purine biosynthesis and potential involvement in the pathogenesis of this syndrome (Sidi & Mitchell, 1985).
Influence on Human DNA Polymerase : Studies show that while human DNA polymerase alpha is not inhibited by purine ribonucleoside monophosphates, herpesvirus DNA polymerase is, suggesting a specificity in the way these compounds interact with different polymerases (Frank & Cheng, 1986).
Role in Enzymatic Synthesis : Purine riboside derivatives are important substrates in enzymatic synthesis processes. The enzymatic synthesis of nucleoside-5′-monophosphates from various purine ribosides, including derivatives of Purine Riboside-5'-Monophosphate, showcases the versatility of these compounds in biochemical syntheses (Marutzky et al., 1974).
Intracellular Role in Erythrocytes : Purine nucleosides impact the formation of 5-phosphoribosylpyrophosphate in human erythrocytes. This finding suggests that these nucleosides, including derivatives of Purine Riboside-5'-Monophosphate, play a significant role in intracellular nucleotide synthesis (Planet & Fox, 1976).
properties
Product Name |
Purine Riboside-5'-Monophosphate |
---|---|
Molecular Formula |
C10H13N4O7P |
Molecular Weight |
332.21 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O7P/c15-7-6(2-20-22(17,18)19)21-10(8(7)16)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-16H,2H2,(H2,17,18,19)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
MCWDCZIDTUQRHK-FDDDBJFASA-N |
Isomeric SMILES |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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